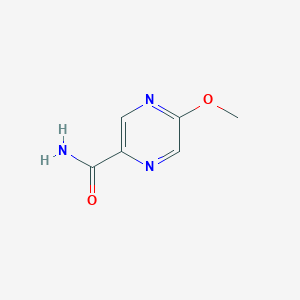

5-Methoxypyrazine-2-carboxamide

Description

Propriétés

Formule moléculaire |

C6H7N3O2 |

|---|---|

Poids moléculaire |

153.14 g/mol |

Nom IUPAC |

5-methoxypyrazine-2-carboxamide |

InChI |

InChI=1S/C6H7N3O2/c1-11-5-3-8-4(2-9-5)6(7)10/h2-3H,1H3,(H2,7,10) |

Clé InChI |

HRHNVVBCKXBGOT-UHFFFAOYSA-N |

SMILES canonique |

COC1=NC=C(N=C1)C(=O)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Impact on Bioactivity : Chlorine and tert-butyl groups enhance antimycobacterial and antifungal activities, likely by increasing lipophilicity and membrane permeability . Methoxy groups improve CNS penetration but may reduce potency against peripheral targets .

- Synthetic Accessibility : Methoxy derivatives (e.g., this compound) are synthesized in moderate-to-high yields (27–94%) via TFA-mediated deprotection , whereas chloro derivatives require harsher conditions (e.g., acyl chloride formation) with yields ranging from 18% to 89% .

Physicochemical Properties

| Property | This compound | 5-Chloro Analogs | 5-Methyl Analogs |

|---|---|---|---|

| Lipophilicity (LogP) | Moderate (predicted ~1.2) | High (~2.5) | Low (~0.8) |

| Aqueous Solubility | Moderate (DMF-soluble) | Low | High |

| Thermal Stability | Stable up to 200°C | Decomposes >150°C | Stable up to 180°C |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxypyrazine-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential functionalization of pyrazine precursors. A common approach involves:

Chlorination and cyanation : Reacting 3-hydroxypyrazin-2-carboxamide with phosphorus oxychloride (POCl₃) to replace hydroxyl with chlorine, followed by dehydration to form a nitrile intermediate .

Methoxylation : Substitution of chlorine with methoxy groups using sodium methoxide (NaOMe) under reflux .

Hydrolysis and Hofmann rearrangement : Base-mediated hydrolysis of the nitrile to a carboxamide, followed by hypochlorite treatment to yield the final product .

- Critical Parameters : Temperature (>100°C for POCl₃ reactions), inert atmosphere (to prevent oxidation), and stoichiometric control of NaOMe to avoid over-alkylation.

Q. How can analytical techniques distinguish this compound from structurally similar pyrazine derivatives?

- Key Techniques :

- IR Spectroscopy : Carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1600 cm⁻¹) confirm the amide group .

- NMR : Methoxy protons appear as a singlet (~δ 3.9 ppm in CDCl₃), while pyrazine ring protons exhibit coupling patterns (e.g., J = 2–3 Hz for adjacent N atoms) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 168.06 (C₇H₈N₃O₂) and fragmentation peaks (e.g., loss of CO or CH₃O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Discrepancies in antimycobacterial activity (e.g., MIC values ranging from 1–50 µg/mL) arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazine 5-position enhance membrane permeability .

- Assay variability : Differences in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) and culture media (e.g., Middlebrook 7H9 vs. Löwenstein-Jensen) .

Q. How do metal coordination complexes of this compound enhance catalytic or therapeutic properties?

- Coordination Chemistry : The carboxamide and pyrazine N atoms act as bidentate ligands for Ru(II) or Mn(II), forming octahedral complexes with improved stability and redox activity .

- Applications :

- Catalysis : Ru complexes catalyze C-H bond activation in cross-coupling reactions (TOF up to 500 h⁻¹) .

- Anticancer activity : Mn complexes induce ROS generation in HeLa cells (IC₅₀ = 8 µM) via mitochondrial disruption .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate logP (~0.8), solubility (-2.1 LogS), and blood-brain barrier permeability (low) .

- Docking Studies : AutoDock Vina models interactions with mycobacterial enoyl-ACP reductase (binding energy: -9.2 kcal/mol) .

Methodological Challenges

Q. How can biocatalytic synthesis improve the sustainability of this compound production?

- Whole-Cell Systems : Engineered E. coli expressing monooxygenases (e.g., P450BM3) hydroxylate 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid, a precursor for carboxamide synthesis .

- Advantages :

- Higher regioselectivity (>95%) compared to chemical methods .

- Reduced waste (E-factor < 5 vs. >20 for traditional routes) .

Data Contradictions and Resolution

Q. Why do spectral data for this compound vary across studies?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.